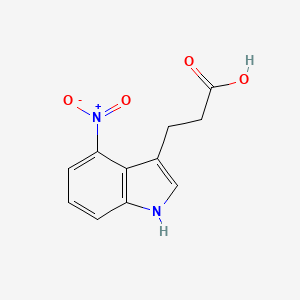

3-(4-Nitro-3-indolyl)propanoic Acid

Description

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

3-(4-nitro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H10N2O4/c14-10(15)5-4-7-6-12-8-2-1-3-9(11(7)8)13(16)17/h1-3,6,12H,4-5H2,(H,14,15) |

InChI Key |

UFRZCJIRPOCNPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Indole with Acrylic Acid Derivatives

One classical approach to synthesizing 3-indolepropionic acids involves the reaction of indole with acrylic acid or its derivatives in the presence of a base catalyst. This method is adaptable to substituted indoles such as 4-nitroindole, enabling the preparation of 3-(4-nitro-3-indolyl)propanoic acid.

-

- Temperature range: 225°C to 300°C, preferably 250°C to 280°C.

- Molar ratio: Approximately 1:1 of indole to acrylic acid for economic efficiency.

- Catalyst: Metallic bases such as lithium or barium hydroxides are used in excess relative to acrylic acid.

- Reaction time: 0.5 to 22 hours, with 5 to 22 hours preferred for better yields.

-

- The indole (or substituted indole) is reacted with acrylic acid in the presence of a base catalyst at elevated temperatures.

- The reaction mixture may be carried out with or without an inert solvent such as water, aliphatic or aromatic hydrocarbons, or ethers.

- After completion, the metallic salt of the acid is dissolved in water, extracted with ether to remove unreacted indole, and acidified to precipitate the 3-indolepropionic acid.

This method is detailed in patent US3062832A, which describes the production of 3-indolepropionic acids with good yields and flexibility in reaction parameters.

Hydroxy Acid and Potassium Hydroxide Mediated Synthesis

Another method involves reacting an indole with a hydroxy acid compound and potassium hydroxide under high-temperature conditions to form 3-indolealkanoic acids, including 3-(4-nitro-3-indolyl)propanoic acid.

-

- Molar ratios: 1 mole indole : 1 to 1.1 moles hydroxy acid : 1.1 to 1.5 moles potassium hydroxide.

- Temperature: 240°C to 270°C.

- Duration: 15 to 20 hours.

-

- The reaction mixture is cooled to about 100°C.

- Water is added (50 to 200 moles per mole of alkali metal 3-indolealkanoate).

- Extraction with isopropyl ether removes unreacted indole, which can be recycled.

- The aqueous phase is acidified with hydrochloric acid to pH ~1 to precipitate the desired acid.

- The precipitate is filtered, washed, and oven-dried.

This approach is described in patent US3047585A and is notable for its efficient recovery and recycling of indole, enhancing economic viability.

Synthesis from 3-Nitrophthalic Anhydride and β-Alanine

A more specialized synthetic route to 3-(4-nitro-3-indolyl)propanoic acid involves the condensation of 3-nitrophthalic anhydride with β-alanine.

-

- Equimolar amounts of 3-nitrophthalic anhydride (0.5 g, 0.0026 mol) and β-alanine (0.23 g, 0.0026 mol) are refluxed overnight.

- The reaction yields 3-nitro-N-(2-carboxyethyl)phthalimide as a pale yellow powder.

- The product is purified by standard methods.

-

- Yield: Approximately 80%.

- Melting Point: 146-148°C.

This method provides a pathway to the nitro-substituted indole derivative with a propanoic acid side chain, as reported in synthetic literature.

Comparative Data Table of Preparation Methods

Analysis of Preparation Methods

The direct reaction of indole with acrylic acid is a robust and general method for 3-indolepropionic acids, adaptable to nitro-substituted indoles. The high temperature and base catalyst promote efficient addition, but require careful control to prevent decomposition.

The hydroxy acid and potassium hydroxide method offers advantages in product purification and recycling of unreacted indole, improving sustainability and cost-effectiveness. The reaction conditions are slightly milder and the process includes solvent extraction steps for purification.

The condensation of 3-nitrophthalic anhydride with β-alanine is a targeted synthetic route for the nitro-substituted product, yielding a high purity intermediate suitable for further transformations. This method is more specialized and may be preferred when high specificity is required.

Each method balances reaction conditions, yield, and purification complexity. Selection depends on scale, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-3-indolyl)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-Amino-3-indolyl)propanoic Acid, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3-(4-Nitro-3-indolyl)propanoic Acid":

Scientific Research Applications

The compound "MFCD31977909" has a wide range of applications in scientific research. These include:

- Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

- Biology: It is employed in biochemical assays and as a probe to study biological processes.

- Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

- Industry: It is utilized in the production of specialty chemicals and materials.

Indole-based Compounds as Anticancer Candidates

Indole-based compounds with 4-hydroxyphenyl substituents may result in broad-spectrum anticancer candidates .

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have demonstrated anticancer activity . In one study, compounds were evaluated for their anticancer and antioxidant activities . Several compounds were able to reduce A549 cell viability by 50% and suppress A549 cell migration in vitro, also showing favorable cytotoxicity properties towards noncancerous Vero cells . One candidate exhibited potent antioxidant properties . These results suggest that 3-((4-hydroxyphenyl)amino)propanoic acid could be further explored as a scaffold for novel anticancer and antioxidant candidates .

Functionalization of Indoles

Mechanism of Action

The mechanism of action of 3-(4-Nitro-3-indolyl)propanoic Acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Indole-Based Propanoic Acid Derivatives

2.1.1. 3-[2-(4-Methoxyphenyl)-1H-indol-3-yl]propanoic Acid

- Structure : Features a methoxyphenyl group at the 2-position of the indole ring instead of a nitro group.

- Properties: The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group in 3-(4-Nitro-3-indolyl)propanoic Acid. This difference likely alters reactivity and biological interactions.

Table 1: Structural Comparison of Indole Derivatives

Substituted Phenylpropanoic Acid Derivatives

2.2.1. Chlorinated 3-Phenylpropanoic Acids (Marine-Derived)

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1), methyl ester (2), and 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) ().

- Activity : Exhibit selective antimicrobial effects against Escherichia coli and Staphylococcus aureus, attributed to chlorine’s electron-withdrawing and lipophilic properties .

- Contrast: Unlike 3-(4-Nitro-3-indolyl)propanoic Acid, these compounds lack an indole core but share a propanoic acid chain. Chlorine substituents enhance membrane permeability, while nitro groups may influence redox interactions.

2.2.2. 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

- Structure: Aromatic amino group at the 4-position of phenyl linked to propanoic acid.

- Activity: Demonstrated anticancer and antioxidant properties, with structure-dependent efficacy (). The hydroxyl and amino groups facilitate hydrogen bonding, critical for target binding .

- Comparison: The nitro group in 3-(4-Nitro-3-indolyl)propanoic Acid may offer different electronic effects compared to the amino-hydroxyphenyl moiety, impacting bioavailability and target selectivity.

Table 2: Biological Activities of Phenylpropanoic Acid Derivatives

Sulfur-Containing Propanoic Acid Derivatives

2.3.1. 3-(Methylthio)propanoic Acid Esters

- Examples : Methyl and ethyl esters identified in pineapple varieties (–5).

- Role: Key aroma compounds with high odor activity values (OAVs). For instance, 3-(methylthio)propanoic acid methyl ester contributes to the tropical fragrance of Tainong No. 4 pineapple .

- Contrast: These compounds are naturally occurring and volatile, unlike the synthetic, non-volatile 3-(4-Nitro-3-indolyl)propanoic Acid. The thioether group enhances aroma, whereas the nitroindole group is tailored for stability in synthetic applications.

Isoindolinone-Based Propanoic Acids

2.4.1. 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid

- Structure: Propanoic acid linked to an isoindolinone ring ().

- Applications: Used as intermediates in organic synthesis. The isoindolinone core provides rigidity, influencing conformational stability .

Structural and Functional Insights

Electronic Effects

- Nitro Group: Electron-withdrawing nature in 3-(4-Nitro-3-indolyl)propanoic Acid increases acidity of the propanoic acid chain and may enhance binding to electrophilic targets.

- Chloro vs. Nitro : Chlorine in marine derivatives () increases lipophilicity, while nitro groups may participate in redox reactions or act as hydrogen bond acceptors.

Q & A

Q. What are the standard synthetic routes for 3-(4-Nitro-3-indolyl)propanoic Acid in academic research?

The synthesis typically involves two key steps: (1) regioselective nitration of an indole precursor and (2) coupling with a propanoic acid derivative. For example, nitration of 3-indolepropionic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the 4-position of the indole ring. Alternatively, pre-functionalized nitro-indole intermediates may be conjugated to propanoic acid via esterification or amide-bond formation, followed by deprotection . Purification often employs recrystallization or reverse-phase HPLC to isolate the target compound.

Q. What spectroscopic techniques are recommended for characterizing 3-(4-Nitro-3-indolyl)propanoic Acid, and what key spectral features should researchers expect?

- NMR Spectroscopy : ¹H NMR will show aromatic protons of the indole ring (δ 7.2–8.5 ppm) and deshielding effects due to the electron-withdrawing nitro group. The propanoic acid chain protons appear as a triplet (α-CH₂, δ 2.5–3.0 ppm) and a multiplet (β-CH₂, δ 1.8–2.2 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ 170–175 ppm) and nitro-substituted carbons (δ 140–150 ppm) .

- LC-MS : Electrospray ionization (ESI) in negative mode typically yields [M-H]⁻ ions, with fragmentation patterns indicating loss of CO₂ (44 Da) from the carboxylic acid group .

- UV-Vis : Absorption maxima near 280–290 nm (indole π→π* transitions) and 220 nm (nitro group n→π*) .

Q. What are the critical safety considerations and storage conditions for handling 3-(4-Nitro-3-indolyl)propanoic Acid in laboratory settings?

The compound is light-sensitive and should be stored in amber vials at -20°C under inert atmosphere (argon or nitrogen) to prevent decomposition. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential skin/eye irritation. Waste disposal must follow institutional guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can researchers optimize the regioselective nitration of indole derivatives to synthesize 3-(4-Nitro-3-indolyl)propanoic Acid with high purity?

Regioselectivity is influenced by the nitrating agent and reaction conditions. Using acetyl nitrate (AcONO₂) in acetic anhydride at 0°C preferentially targets the 4-position of the indole ring over the 5- or 6-positions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution. Post-synthesis, HPLC with a C18 column and 0.1% TFA/ACN gradient effectively separates regioisomers .

Q. What strategies are effective in resolving contradictory biological activity data observed for 3-(4-Nitro-3-indolyl)propanoic Acid across different assay systems?

Contradictions often arise from assay-specific variables:

- Solvent effects : The compound’s solubility varies in polar vs. non-polar solvents (e.g., DMSO vs. EtOH), affecting bioavailability. Pre-dissolve in DMSO (<0.1% final concentration) for cell-based assays .

- pH-dependent stability : The nitro group may undergo reduction under acidic conditions (e.g., lysosomal pH in cellular assays), altering activity. Monitor stability via LC-MS over 24-hour incubation .

- Purity thresholds : Impurities from incomplete nitration (e.g., 5-nitro isomers) can skew results. Validate purity with ≥95% HPLC area-under-curve (AUC) .

Q. In designing structure-activity relationship (SAR) studies, how does the nitro group at the 4-position of the indole ring influence the compound's interaction with biological targets compared to other substituents?

The nitro group’s strong electron-withdrawing nature enhances hydrogen-bonding and π-stacking interactions with target proteins (e.g., enzymes or receptors). Compared to non-nitrated analogs like indole-3-propionic acid (IpA), the nitro derivative shows increased binding affinity to nitroreductases and altered pharmacokinetics (e.g., longer half-life due to reduced metabolic clearance). SAR studies should include mutagenesis assays (e.g., Ala-scanning) to identify critical binding residues and molecular docking simulations to map electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.